Diethyl 2,2'-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate
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Overview
Description
Diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with two diacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate typically involves the reaction of diethyl 1,4-cyclohexanedione-2,5-dicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of anhydrous ethanol and potassium carbonate under reflux conditions . The reaction mixture is then filtered, washed with distilled water, and the product is crystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: The diacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate involves its interaction with molecular targets through its functional groups. The diacetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclohexadiene ring provides a rigid framework that can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate: A precursor in the synthesis of the target compound.
2,5-Dihydroxy-1,4-benzoquinone: A related compound with similar structural features but different functional groups.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another similar compound with dimethyl ester groups instead of diethyl.
Uniqueness
Diethyl 2,2’-(1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl)diacetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
566200-88-2 |
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Molecular Formula |
C14H20O6 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)-1,4-dihydroxycyclohexa-2,5-dien-1-yl]acetate |
InChI |
InChI=1S/C14H20O6/c1-3-19-11(15)9-13(17)5-7-14(18,8-6-13)10-12(16)20-4-2/h5-8,17-18H,3-4,9-10H2,1-2H3 |
InChI Key |
WJKBIDJQQJUAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C=CC(C=C1)(CC(=O)OCC)O)O |
Origin of Product |
United States |
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